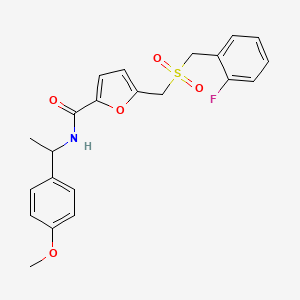

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(1-(4-methoxyphenyl)ethyl)furan-2-carboxamide

Description

5-(((2-Fluorobenzyl)sulfonyl)methyl)-N-(1-(4-methoxyphenyl)ethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a sulfonylmethyl group substituted with a 2-fluorobenzyl moiety and an N-(1-(4-methoxyphenyl)ethyl) side chain. For instance, compounds with sulfonylmethyl substituents on furan rings are often associated with protease inhibition or kinase modulation, as seen in studies of BACE1 inhibitors (e.g., ZPX394 in ) and non-zinc-binding MMP-13 inhibitors (). The 2-fluorobenzyl and 4-methoxyphenyl groups suggest possible enhancements in lipophilicity and target binding compared to simpler analogs.

Properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-[1-(4-methoxyphenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO5S/c1-15(16-7-9-18(28-2)10-8-16)24-22(25)21-12-11-19(29-21)14-30(26,27)13-17-5-3-4-6-20(17)23/h3-12,15H,13-14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDOTHVPSUPBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares a core furan-2-carboxamide scaffold with modifications at two critical positions:

- Position 5 : A sulfonylmethyl group substituted with a 2-fluorobenzyl moiety.

- N-substituent : A 1-(4-methoxyphenyl)ethyl group.

Comparison with Analogous Compounds

(i) 5-(((2-Chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 1448128-00-4, )

- Structural Differences :

- Position 5 : 2-Chlorobenzyl instead of 2-fluorobenzyl.

- N-substituent : Pyridin-4-ylmethyl instead of 1-(4-methoxyphenyl)ethyl.

- The pyridinyl group introduces basicity, contrasting with the methoxyphenyl’s electron-donating properties.

- Molecular Weight : 404.9 g/mol (vs. ~435 g/mol estimated for the target compound).

(ii) N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide ()

- Structural Differences :

- Position 5 : 3-Nitrophenyl instead of sulfonylmethyl-2-fluorobenzyl.

- N-substituent : 4-Methylthiazolyl instead of 1-(4-methoxyphenyl)ethyl.

- Impact : The nitro group enhances electron-withdrawing effects, which may improve metabolic stability but reduce solubility.

(iii) Sch225336 ()

- Structural Differences :

- Contains a bis-sulfone core and a methoxyphenyl group but lacks the furan ring.

- Functional Relevance : Demonstrated CB2 receptor selectivity, highlighting the role of sulfonyl groups in receptor interaction.

(iv) N-(1-(2-Fluorophenyl)ethyl)-5-(methylsulfonyl)furan-2-carboxamide (Hypothetical Analog)

- Structural Similarities :

- Fluorinated benzyl and sulfonylmethyl groups.

- Hypothesized Impact: The 2-fluorobenzyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(1-(4-methoxyphenyl)ethyl)furan-2-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach. Key steps include:

Sulfonation : Reacting 2-fluorobenzyl mercaptan with a sulfonating agent (e.g., H₂O₂ in acetic acid) to form the sulfonyl group.

Methylation : Introducing the sulfonylmethyl group to the furan ring via nucleophilic substitution.

Carboxamide Coupling : Using coupling agents like EDC/HOBt to conjugate the furan-2-carboxylic acid derivative with the 1-(4-methoxyphenyl)ethylamine moiety.

- Critical Parameters : Solvent choice (DMF or dichloromethane), temperature control (0–5°C during sulfonation), and stoichiometric ratios (1.2:1 sulfonating agent:thiol) are vital for yield optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzyl sulfonyl peaks at δ 3.8–4.2 ppm, methoxyphenyl at δ 3.7 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₂₂H₂₁FNO₅S: 430.12 g/mol).

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What solubility profiles are critical for in vitro assays?

- Methodological Answer : The compound is lipophilic due to its fluorobenzyl and methoxyphenyl groups. Recommended solvents:

- Stock Solutions : DMSO (50 mM), diluted in assay buffers with <0.1% DMSO to avoid cytotoxicity.

- Stability : Monitor degradation in PBS (pH 7.4) via LC-MS over 24 hours; instability may require cold storage (-20°C) .

Advanced Research Questions

Q. How can conflicting bioactivity data between batches be resolved?

- Methodological Answer : Discrepancies often arise from:

Impurity Profiles : Use LC-MS to detect byproducts (e.g., incomplete sulfonation intermediates).

Crystallinity Differences : Perform X-ray diffraction or DSC to assess polymorphic forms affecting solubility.

Batch-Specific SAR : Re-test biological activity with orthogonal assays (e.g., SPR for target binding vs. cell-based assays) .

Q. What strategies optimize reaction yields for the sulfonylmethyl furan intermediate?

- Methodological Answer :

- Catalyst Screening : Test bases like NaH or K₂CO₃ for deprotonation efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs conventional) while maintaining >80% yield .

Q. How does the fluorobenzyl sulfonyl group influence target selectivity?

- Methodological Answer :

- Computational Docking : Model interactions with target proteins (e.g., kinases) to identify hydrogen bonding with the sulfonyl group.

- Comparative SAR : Synthesize analogs replacing fluorine with Cl or H; assess IC₅₀ shifts in enzyme inhibition assays.

- Metabolic Stability : Fluorine’s electronegativity may reduce CYP450-mediated metabolism, enhancing half-life .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) in LC-MS/MS to normalize recovery rates.

- Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 430 → 312 for quantification) to achieve sub-nM sensitivity.

- Protein Binding : Pre-treat plasma samples with acetonitrile (3:1 v/v) to disrupt compound-albumin interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.